5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C21H23N3OS and a molecular weight of 365.49 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-cyclohexylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors . The triazole ring and thiol group play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
- 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific combination of phenyl, cyclohexyl, and triazole moieties, which contribute to its distinct properties and applications .
Properties
IUPAC Name |
3-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMYBTERWHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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